Rollinecin B
Description
Rollinecin B is a bioactive acetogenin isolated primarily from Annona mucosa (). As a member of the annonaceous acetogenin family, it is characterized by a long aliphatic chain with terminal γ-lactone rings, hydroxyl groups, and tetrahydrofuran (THF) rings. These compounds are renowned for their inhibitory effects on mitochondrial complex I, leading to antiproliferative, anticancer, and insecticidal properties . Despite its structural similarity to other acetogenins, this compound exhibits unique bioactivity profiles, necessitating a detailed comparison with analogs such as Rollinecin A, annonacin, and squamocin.
Properties
Molecular Formula |
C37H68O7 |
|---|---|
Molecular Weight |
624.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31-,32+,33-,34+,35+,36+/m0/s1 |
InChI Key |
XNZJLZFJXAKNCP-HBSSWKMESA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
rollinecin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The structural diversity among annonaceous acetogenins arises from variations in hydroxylation patterns, THF ring configurations, and alkyl chain lengths. Key comparisons include:
Key Structural Differences :
- THF Rings : Squamocin contains four THF rings, compared to this compound’s two, which may influence binding affinity to mitochondrial targets.
- Hydroxylation: Annonacin has three hydroxyl groups, whereas this compound has two, affecting solubility and bioavailability.
Pharmacokinetic and Toxicity Profiles
- Bioavailability: The absence of neurotoxicity in this compound, compared to annonacin, makes it a safer candidate for therapeutic development .
- Extraction Yield : this compound is less abundant in A. mucosa than Rollinecin A, complicating large-scale isolation ().
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